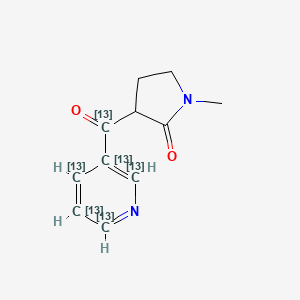

![molecular formula C31H32N2O5 B561918 (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1217846-55-3](/img/structure/B561918.png)

(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxyphenoxy group, an amino group, and a carbazolyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxyphenoxy, and carbazolyl groups could potentially make this compound reactive towards electrophiles .Aplicaciones Científicas De Investigación

Treatment of Hypertrophic Cardiomyopathy (HCM)

The R-enantiomer of carvedilol has been studied for its potential in treating HCM, a condition characterized by hypercontractility and arrhythmia. Unlike traditional β-blockers, the R-enantiomer can suppress contractile function and arrhythmia without lowering heart rate, thus improving cardiac output. This is achieved through the dual blockade of α1-adrenergic receptor and RyR2 (ryanodine receptor type 2) .

Management of Heart Failure

Carvedilol is used to manage mild to severe chronic heart failure. The R-enantiomer specifically contributes to this application by blocking α1-adrenergic receptors, which helps in reducing the symptoms and progression of heart failure .

Post-Myocardial Infarction Left Ventricular Dysfunction

Patients with left ventricular dysfunction following a myocardial infarction benefit from carvedilol’s ability to improve ventricular function. The R-enantiomer plays a role in managing the condition by maintaining stroke volume and preventing further cardiac complications .

Hypertension Treatment

The compound is also indicated for the treatment of hypertension. By blocking α1-adrenergic receptors, the R-enantiomer of carvedilol helps in dilating blood vessels, thereby reducing blood pressure .

Pharmacokinetic Research

The different metabolic properties of the R- and S-enantiomers of carvedilol are of interest in pharmacokinetic research. The R-enantiomer undergoes preferential metabolism, which has implications for dosing and efficacy .

Combination Therapy for Moderate Hypertension

Carvedilol’s dual action as both a beta and alpha-1 adrenoceptor blocker makes it advantageous in combination therapies. Moderate doses of carvedilol in combination with other drugs can decrease the incidence of adverse effects compared to high-dose monotherapy in the treatment of moderate hypertension .

Mecanismo De Acción

Biochemical Pathways

The action of ®-(+)-4’-Benzyloxyphenyl Carvedilol affects the ryanodine receptor 2 (RyR2) pathway . By limiting the open time of RyR2, it can prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease (AD) mouse models without affecting the accumulation of beta-amyloid (Aβ) .

Pharmacokinetics

®-(+)-4’-Benzyloxyphenyl Carvedilol is a highly lipophilic drug that is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The result of the action of ®-(+)-4’-Benzyloxyphenyl Carvedilol is the suppression of neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models . This suggests that it could be a potential new therapy for AD .

Action Environment

The action, efficacy, and stability of ®-(+)-4’-Benzyloxyphenyl Carvedilol can be influenced by environmental factors such as the solubility of the drug . As a BCS Class II drug, it has low solubility, which can affect its bioavailability and therapeutic effectiveness . Various approaches have been explored to increase the solubility of carvedilol, including micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation .

Propiedades

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652460 |

Source

|

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217846-55-3 |

Source

|

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)